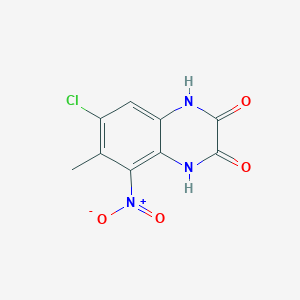
7-Chloro-6-methyl-5-nitro-1,4-dihydro-quinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
ACEA-1416 的合成涉及几个关键步骤:
硝化: 2-氯-5-氟甲苯在 4 位硝化以生成硝基化合物。
取代: 然后用甘氨酸钠处理硝基化合物,以取代氟原子,生成中间产物。
还原和环化: 硝基被还原,并发生环化形成喹喔啉酮。
最终硝化和氧化: 喹喔啉酮在发烟硝酸的作用下,发生同时硝化和氧化反应,生成最终的喹喔啉二酮结构.
化学反应分析
ACEA-1416 经历了几种类型的化学反应:
氧化: 该化合物可以氧化形成喹喔啉二酮。
还原: 硝基的还原是其合成中的一个关键步骤。
取代: 氟原子被甘氨酸钠取代是取代反应的一个例子。
这些反应中常用的试剂包括用于硝化的硝酸,用于取代的甘氨酸钠,以及用于还原硝基的还原剂。 这些反应形成的主要产物是导致最终喹喔啉二酮结构的中间体 .
科学研究应用
化学: 作为一种有效的 NMDA 受体拮抗剂,它已被用于研究中,以了解 NMDA 受体在各种化学过程中的作用。
生物学: 该化合物已被用于研究 NMDA 受体拮抗作用对细胞和分子生物学的影响。
医学: ACEA-1416 在脑缺血动物模型中显示出作为神经保护剂的希望,并且在治疗外伤性脑损伤、疼痛、可卡因过量和抽搐方面具有潜在的治疗应用
作用机制
ACEA-1416 通过拮抗 NMDA 受体发挥作用,NMDA 受体是中枢神经系统中主要的一类离子型谷氨酸受体。通过阻断 NMDA 受体的甘氨酸位点,ACEA-1416 抑制兴奋性神经递质谷氨酸,谷氨酸在正常的 CNS 活动和各种病理状况中起着至关重要的作用。 这种拮抗作用导致神经保护作用,使 ACEA-1416 成为中风和外伤性脑损伤等疾病的潜在治疗剂 .
相似化合物的比较
ACEA-1416 属于一系列甘氨酸/NMDA 受体拮抗剂,包括 ACEA-1021 等化合物。与 ACEA-1021 相比,ACEA-1416 具有更高的体内效力和更好的代谢稳定性等改进的特性。 其他类似化合物包括 6,7-二硝基喹喔啉-2,3-二酮 (DNQX) 和苯并氮杂卓衍生物,它们也靶向 NMDA 受体,但它们的特定结合位点和药理学特性可能不同 .
属性
分子式 |
C9H6ClN3O4 |
|---|---|
分子量 |
255.61 g/mol |
IUPAC 名称 |
7-chloro-6-methyl-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H6ClN3O4/c1-3-4(10)2-5-6(7(3)13(16)17)12-9(15)8(14)11-5/h2H,1H3,(H,11,14)(H,12,15) |
InChI 键 |
CODLITRXBIRDTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)C(=O)N2)Cl |
同义词 |
7-chloro-6-methyl-5-nitro-1,4-dihydro-2,3-quinoxalinedione ACEA 1416 ACEA-1416 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














